3-Methylheptanoic acid

Physicochemical characterization Volatility profiling Separation science

3-Methylheptanoic acid (CAS 57403-74-4, also 53663-30-2) is a C8 branched-chain medium-chain fatty acid with molecular formula C8H16O2 and molecular weight 144.21 g/mol. The compound exists as a chiral molecule with two enantiomeric forms, (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid, each exhibiting distinct properties and biological activities due to their stereochemistry.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 57403-74-4
Cat. No. B7769609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylheptanoic acid
CAS57403-74-4
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(=O)O
InChIInChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
InChIKeyDVESMWJFKVAFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylheptanoic Acid (CAS 57403-74-4): Medium-Chain Branched Fatty Acid for Fragrance, Pheromone Research, and Pharmaceutical Synthesis


3-Methylheptanoic acid (CAS 57403-74-4, also 53663-30-2) is a C8 branched-chain medium-chain fatty acid with molecular formula C8H16O2 and molecular weight 144.21 g/mol [1]. The compound exists as a chiral molecule with two enantiomeric forms, (R)-3-methylheptanoic acid and (S)-3-methylheptanoic acid, each exhibiting distinct properties and biological activities due to their stereochemistry [2]. It is classified under the medium-chain fatty acid family and is characterized by a seven-carbon chain with a methyl branch at the third carbon position [3]. The compound is utilized in flavoring and fragrance applications via its esters, in pheromone research as a semiochemical component, and as a synthetic intermediate in pharmaceutical development, particularly for immunoregulatory agents .

Why 3-Methylheptanoic Acid Cannot Be Replaced by Unbranched Heptanoic Acid or 2-Methyl Isomers in Scientific and Industrial Applications


3-Methylheptanoic acid exhibits quantifiable physicochemical and stereochemical differences relative to its closest analogs that preclude simple substitution. Compared to unbranched n-heptanoic acid (CAS 111-14-8), the methyl branch at the 3-position alters the compound's boiling point by approximately 11-12°C (234.6±8.0°C vs 222.6±3.0°C) and modifies its hydrophobicity profile (LogP 2.72 vs 2.37), affecting both volatility in fragrance applications and partitioning behavior in biological systems [1]. More critically, the chiral center at C3 creates two distinct enantiomers with divergent biological activities: (R)-3-methylheptanoic acid functions as a semiochemical in insect pheromone communication systems of Coleoptera scarabaeidae species, while (S)-3-methylheptanoic acid serves as a key synthetic intermediate for immunoregulatory pharmaceuticals [2][3]. The position of the methyl branch also matters significantly: 2-methylheptanoic acid (CAS 1188-02-9) exhibits different boiling behavior (140°C at 30 mmHg vs 234.6°C at 760 mmHg for the 3-methyl isomer) due to altered molecular packing and hydrogen bonding interactions near the carboxylic acid moiety . These measurable differences in both physical properties and biological specificity mean that substitution with a structurally similar analog would alter experimental outcomes in pheromone studies, compromise synthetic pathway efficiency in pharmaceutical manufacturing, or change the sensory profile in fragrance formulations.

Quantitative Differentiation Evidence for 3-Methylheptanoic Acid vs. Structural Analogs and Enantiomers


Boiling Point Elevation: 3-Methyl vs. Unbranched Heptanoic Acid

3-Methylheptanoic acid exhibits a measurably higher boiling point than its unbranched analog n-heptanoic acid, a consequence of the methyl branch at the C3 position altering molecular packing and intermolecular interactions [1]. This difference has practical implications for separation protocols and volatility-dependent applications including fragrance formulation .

Physicochemical characterization Volatility profiling Separation science

Hydrophobicity Enhancement: LogP Comparison of 3-Methyl vs. n-Heptanoic Acid

The methyl branch at the 3-position increases the lipophilicity of 3-methylheptanoic acid relative to the linear analog. This affects membrane permeability, protein binding, and partitioning in biphasic systems relevant to both biological assays and extraction protocols [1].

Lipophilicity Partition coefficient Bioavailability prediction

Enantiomer-Dependent Application: (R)- vs. (S)-3-Methylheptanoic Acid Divergent Functional Roles

The two enantiomers of 3-methylheptanoic acid demonstrate fundamentally different, non-interchangeable applications documented in primary literature and patents [1]. The (R)-enantiomer is a confirmed semiochemical component in insect pheromone systems, specifically identified in Coleoptera scarabaeidae communication, with documented species utilization in chemical signaling [2]. Conversely, the (S)-enantiomer is patented as a key intermediate for synthesizing immunoregulatory pharmaceuticals, specifically the N-(S-3-methylheptanoyl)-D-gamma-glutamyl-glycyl-D-alanine immunoregulatory agent [3]. Both enantiomers have established synthetic routes from chiral starting materials, with methods amendable to producing a wide variety of chiral 3-methyl alkanoic acids [4].

Stereochemistry Pheromone research Pharmaceutical intermediates Chiral synthesis

Methyl Branch Position Effect: 3-Methyl vs. 2-Methylheptanoic Acid Boiling Point Variation

The position of the methyl branch on the heptanoic acid backbone significantly impacts boiling point, with the 2-methyl isomer exhibiting different volatility characteristics compared to the 3-methyl isomer due to proximity of branching to the carboxylic acid functional group . This demonstrates that not all methylheptanoic acid isomers are functionally equivalent.

Isomer comparison Structure-property relationship Physical chemistry

Enzymatic Target Selectivity: HMG-CoA Reductase Inhibitory Activity vs. Lipoxygenase Inhibition Potential

3-Methylheptanoic acid demonstrates selective enzymatic activity profiles that differentiate it from other medium-chain fatty acids. The compound lacked significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, indicating that it does not interfere with this specific metabolic pathway [1]. In contrast, the compound has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional but lesser inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2]. This dual profile—negative for HMG-CoA reductase but positive for lipoxygenase pathway interference—provides a selectivity fingerprint relevant to both drug discovery screening and toxicological assessment [3].

Enzyme inhibition Drug discovery Biological activity profiling

Synthetic Route Feasibility: Enantioselective Synthesis Methods Enable Access to Both Enantiomers from Common Chiral Pool

Both (R)- and (S)-3-methylheptanoic acids can be synthesized from chiral methyl molecules derived from (R)-4-methyl-δ-valerolactone, with methods amendable to producing a wide variety of chiral 3-methyl alkanoic acids [1]. Additionally, optical resolution of racemic 3-methylheptanoic acid can be achieved using optically active amines (e.g., 1-phenylpropylamine or 1-phenylethylamine) as resolving agents, with resolution conducted at temperatures between -10°C and 80°C in solvents such as hexane, pentane, or diethyl ether [2]. The availability of both asymmetric synthesis and resolution routes provides procurement flexibility not available for all branched fatty acids.

Asymmetric synthesis Chiral resolution Process chemistry Scale-up feasibility

Verified Application Scenarios for 3-Methylheptanoic Acid Based on Quantitative Differentiation Evidence


Insect Pheromone Research and Semiochemical Studies Requiring (R)-Enantiomer

The (R)-enantiomer of 3-methylheptanoic acid is required for pheromone research involving Coleoptera scarabaeidae species and related insect chemical communication studies. As documented in The Pherobase semiochemical database, this specific enantiomer functions as a chemical signal in insect communication systems . Racemic 3-methylheptanoic acid has also been synthesized and characterized as a racemic analog for pheromone research applications . This application scenario demands procurement of the correct stereoisomer, as substitution with the (S)-enantiomer or racemic mixture may alter or abolish biological activity in enantiomer-specific assays. The compound's established role in insect chemical ecology is further supported by its identification in the abdominal secretion of male dung beetle Kheper nigroaeneus alongside skatole [10].

Pharmaceutical Intermediate for Immunoregulatory Drug Synthesis

The (S)-enantiomer of 3-methylheptanoic acid serves as a critical synthetic intermediate for manufacturing immunoregulatory pharmaceuticals, specifically N-(S-3-methylheptanoyl)-D-gamma-glutamyl-glycyl-D-alanine, an immunoregulatory agent with a novel crystalline form described in Pfizer patent US 5,248,820 . The patent documents a process for manufacturing S-3-methylheptanoic acid from S-citronellol, establishing a validated synthetic pathway suitable for pharmaceutical production . Optically active 3-alkylcarboxylic acids including (R)-3-methylheptanoic acid and (R)-3-methylhexanoic acid are explicitly identified as important synthesis units for the preparation of active pharmaceutical ingredients for immune regulation [10]. This application requires procurement of the specific enantiomer with documented optical purity, as substitution with racemic material or the incorrect enantiomer would not meet regulatory requirements for pharmaceutical manufacturing.

Fragrance and Flavor Ester Synthesis Applications

3-Methylheptanoic acid is utilized in the synthesis of esters for flavoring and fragrance applications . Its methyl ester derivative, methyl 3-methylheptanoate, is notable for use in flavoring and fragrance industries due to its pleasant fruity aroma and serves as an important intermediate in organic chemistry . For fragrance formulation applications, the racemic form of 3-methylheptanoic acid is generally suitable unless specific olfactory properties of individual enantiomers are required. The compound's physicochemical properties, including its boiling point (234.6±8.0°C) and LogP (2.72), influence its volatility profile and compatibility with various fragrance matrices [10].

Lipoxygenase Pathway Research and Anti-Inflammatory Screening

3-Methylheptanoic acid has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional but lesser inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase . The compound also serves as an antioxidant in fats and oils . Importantly, the compound lacks significant inhibitory activity against HMG-CoA reductase, providing a selectivity profile that differentiates it from non-specific fatty acid inhibitors [10]. This selective enzyme inhibition profile makes 3-methylheptanoic acid a valuable reference compound or starting point for research into lipoxygenase-mediated inflammatory pathways, where non-interference with cholesterol biosynthesis pathways is desirable. Procurement of compound with documented purity is essential for reproducible enzyme assay results.

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